

4-Chloro-3',4'-(ethylenedioxy)benzophenone solubility profile

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Compound of Interest

Compound Name:	4-Chloro-3',4'- (ethylenedioxy)benzophenone
Cat. No.:	B1604988

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An In-Depth Technical Guide to the Solubility Profile of **4-Chloro-3',4'-(ethylenedioxy)benzophenone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3',4'-(ethylenedioxy)benzophenone is a substituted benzophenone derivative with potential applications in pharmaceutical synthesis and materials science. A thorough understanding of its solubility profile is paramount for its effective use in reaction chemistry, formulation development, and biological screening. This guide provides a comprehensive overview of the predicted solubility of **4-Chloro-3',4'-(ethylenedioxy)benzophenone** based on its structural characteristics and the known properties of its analogues. As definitive quantitative solubility data is not readily available in public literature, this document emphasizes the established, authoritative methodologies for its experimental determination. Detailed, field-proven protocols for thermodynamic, high-throughput, and pH-dependent solubility assays are presented to empower researchers to generate precise and reliable data.

Physicochemical Characteristics

The fundamental physicochemical properties of a compound are the primary determinants of its solubility behavior. The known properties of **4-Chloro-3',4'-(ethylenedioxy)benzophenone** are summarized below.

Property	Value	Source
Chemical Formula	<chem>C15H11ClO3</chem>	[1]
Molecular Weight	274.7 g/mol	[1]
CAS Number	101018-98-8	[2]
Appearance	Solid (Predicted)	-
Melting Point	107-108 °C	[1]
Boiling Point	429.2 ± 45.0 °C (Predicted)	[1]
Density	1.318 ± 0.06 g/cm³ (Predicted)	[1]

The melting point of 107-108 °C suggests a stable crystalline solid at room temperature. Notably, the supplier data indicates that ethanol can be used as a solvent for crystallization, which implies good solubility in hot ethanol and lower solubility at cooler temperatures—a common principle exploited for purification.[\[1\]](#)

Predicted Solubility Profile: A Structure-Based Analysis

A molecule's solubility is dictated by its polarity, size, and the intermolecular forces it can form with a solvent. By dissecting the structure of **4-Chloro-3',4'-(ethylenedioxy)benzophenone**, we can develop a robust predicted solubility profile.

The structure consists of three key regions:

- A 4-chlorophenyl group: This large, non-polar aromatic ring significantly contributes to the molecule's hydrophobicity.
- A benzodioxane moiety: While the benzene ring is hydrophobic, the two ether linkages in the ethylenedioxy group introduce polar character and potential hydrogen bond acceptor sites.
- A central ketone group: The carbonyl group is polar and can act as a hydrogen bond acceptor.

Inference from Analogues:

- 4-Chlorobenzophenone, the core structure, is soluble in organic solvents like ethanol, ether, and acetone but has very low water solubility.[3][4][5]
- 1,4-Benzodioxan, the ethylenedioxy-benzene part, is described as practically insoluble in water but readily soluble in organic solvents.[6][7][8]

Conclusion: The molecule is predominantly hydrophobic due to its two aromatic rings.

Therefore, it is expected to be poorly soluble in aqueous media. Its polarity, arising from the ketone and ether groups, suggests it will be soluble in a range of organic solvents, particularly polar aprotic solvents that can engage in dipole-dipole interactions and polar protic solvents that can hydrogen bond with the oxygen atoms.

Table of Predicted Solubility:

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Aqueous	Water, Phosphate Buffer (pH 7.4)	Poor / Very Low	The large hydrophobic surface area of the two aromatic rings dominates, making favorable interactions with water unlikely.
Polar Protic	Ethanol, Methanol	Soluble	The hydroxyl group of the alcohol can act as a hydrogen bond donor to the ketone and ether oxygens, while the alkyl portion solvates the hydrophobic rings.
Polar Aprotic	DMSO, Acetone, Ethyl Acetate	Soluble to Very Soluble	These solvents can effectively solvate the polar ketone and ether groups via dipole-dipole interactions without the energetic penalty of disrupting a hydrogen-bonded network like water. DMSO is a particularly powerful organic solvent.[9][10]
Non-Polar	Toluene, Hexane	Slightly Soluble to Insoluble	While the aromatic rings have an affinity for toluene, the overall polarity from the ketone and ethers may limit solubility, especially in highly

non-polar alkanes like hexane.

These solvents are effective at dissolving moderately polar organic compounds.

Chlorinated	Dichloromethane, Chloroform	Soluble	Data on a similar compound, 4-Chloro-3,4'-DimethoxyBenzophenone, indicates solubility in these solvents. [11]
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Definitive Solubility Determination: Experimental Protocols

The following sections provide detailed, authoritative protocols for the experimental determination of solubility, essential for confirming the predicted profile and for regulatory submissions.

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic, or equilibrium, solubility.[\[5\]](#)[\[12\]](#) It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. This protocol is based on the principles outlined in the United States Pharmacopeia (USP).[\[13\]](#)[\[14\]](#)

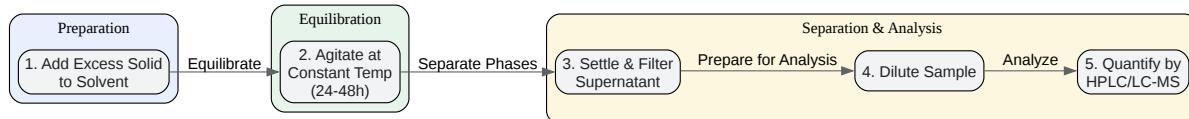
Causality Behind Experimental Choices:

- Excess Solid: Using an excess of the compound ensures that the solution becomes saturated and that equilibrium is established between the dissolved and undissolved states.

- Prolonged Equilibration: An incubation period of 24 to 48 hours is necessary to ensure the system reaches true thermodynamic equilibrium, which can be a slow process.
- Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25°C or 37°C) is critical for reproducibility.
- Quantification: A validated analytical method, such as HPLC-UV, is required for accurate measurement of the solute concentration in the saturated solution.

Step-by-Step Protocol:

- Preparation: Add an excess amount of solid **4-Chloro-3',4'-(ethylenedioxy)benzophenone** to a known volume of the selected solvent (e.g., water, pH 7.4 buffer, ethanol) in a glass vial. A good starting point is to add enough solid so that a visible amount remains undissolved at the end of the experiment.
- Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C) for 24-48 hours. The agitation ensures a consistent interaction between the solid and the solvent.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
- Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, filtration through a chemically compatible, low-binding filter (e.g., 0.22 µm PVDF) is essential.
- Dilution: If necessary, accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
- Quantification: Analyze the concentration of the compound in the diluted sample using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.
- Calculation: Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.



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Shake-Flask method for thermodynamic solubility.

High-Throughput Screening (HTS) for Kinetic Solubility

In early drug discovery, speed is critical. Kinetic solubility assays, which are faster and require less compound, are often used to rank compounds.^{[3][15]} These methods typically involve dissolving the compound in DMSO and then adding it to an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility. Laser nephelometry is a common HTS technique that measures the light scattered by precipitates.^{[4][16]}

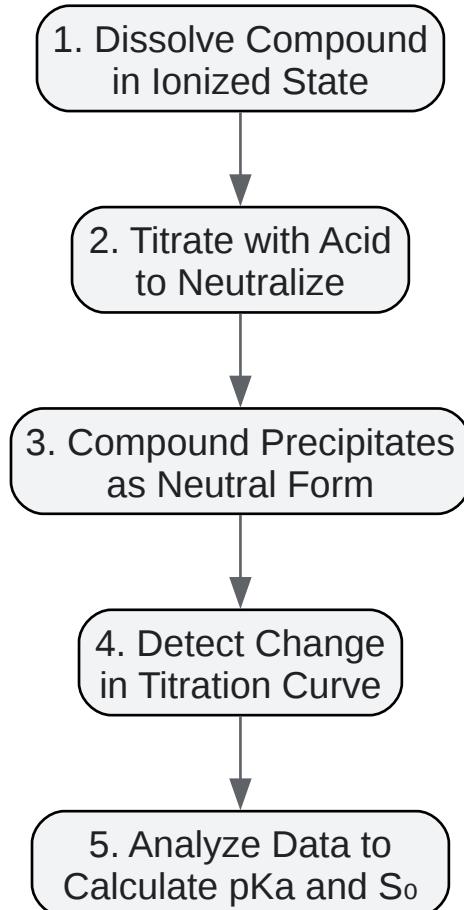
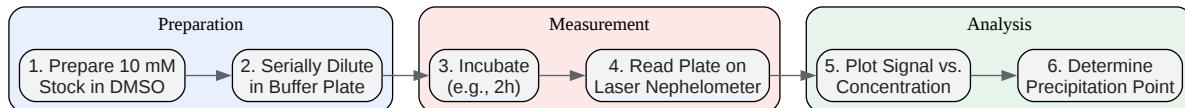
Causality Behind Experimental Choices:

- DMSO Stock: High-concentration DMSO stocks are standard in HTS for their ability to dissolve a wide range of organic compounds.
- Cosolvent Effect: The presence of DMSO can slightly increase the apparent solubility. Therefore, it's crucial to keep the final DMSO concentration low and constant (e.g., 1-2%) across all tested compounds for valid comparisons.
- Nephelometry Detection: This method is rapid and non-destructive, detecting the formation of insoluble particles by measuring scattered light, which is directly proportional to the amount of precipitate.^[16]

Step-by-Step Protocol:

- Stock Solution: Prepare a high-concentration stock solution of **4-Chloro-3',4'-(ethylenedioxy)benzophenone** in 100% DMSO (e.g., 10 mM).

- **Plate Preparation:** In a 96-well microtiter plate, add the aqueous buffer (e.g., PBS, pH 7.4) to the wells.
- **Serial Dilution:** Add a small volume of the DMSO stock solution to the first row of wells and perform serial dilutions down the plate to create a range of concentrations. Ensure the final DMSO concentration is consistent in all wells.
- **Incubation:** Cover the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation.
- **Measurement:** Place the microtiter plate in a laser nephelometer and measure the light scattering in each well.
- **Data Analysis:** Plot the nephelometry signal against the compound concentration. The concentration at which the signal significantly increases above the background is determined as the kinetic solubility.



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